4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
Description
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Properties
IUPAC Name |
4-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O5S/c1-11-4-3-5-17(12(11)2)24-19(14-9-31(29,30)10-16(14)23-24)22-20(26)13-6-7-15(21)18(8-13)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYCUUKYQQRXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 422.3 g/mol. The IUPAC name reflects its intricate structure, which includes a thieno[3,4-c]pyrazole core and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4O5S |
| Molecular Weight | 422.3 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key steps include the formation of the thieno[3,4-c]pyrazole core through cyclization reactions and subsequent modifications to introduce chlorophenyl and nitrobenzamide groups. Catalysts and controlled conditions are crucial for optimizing yield and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. For instance:
- Case Study : A study evaluated its efficacy against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Anticancer Properties
The compound is also being investigated for its anticancer potential:
- Case Study : In vitro tests on human cancer cell lines revealed that it inhibits cell proliferation in colon carcinoma (HCT-116) with an IC50 value of approximately 6.2 μM. Other studies indicated activity against breast cancer cell lines as well .
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : The compound can bind to various receptors affecting signaling pathways related to cell growth and apoptosis.
Research Findings
Recent literature provides insights into the mechanisms and applications of this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide exhibit anticancer properties. The mechanism of action often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, the thieno[3,4-c]pyrazole moiety is known for its ability to interact with protein kinases that are crucial in cancer signaling pathways.
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In silico studies suggest that it may inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a significant role in inflammatory processes. This property is particularly relevant for developing treatments for chronic inflammatory diseases such as arthritis and asthma.
Pesticide Development
There is potential for this compound's application in agrochemicals as a pesticide. Its structural characteristics may allow it to act against specific pests or pathogens affecting crops. The development of derivatives could enhance its efficacy and selectivity while minimizing environmental impact.
Case Study 1: Anticancer Activity
A study conducted on similar thieno[3,4-c]pyrazole derivatives demonstrated their effectiveness against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential.
Case Study 2: Anti-inflammatory Mechanism
Research involving molecular docking simulations showed that the compound could effectively bind to the active site of 5-lipoxygenase. This binding was associated with a significant reduction in inflammatory markers in vitro, suggesting a mechanism through which the compound could alleviate inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
